molecular formula C10H19N5S B1682747 Terbutryn CAS No. 886-50-0

Terbutryn

Cat. No.: B1682747
CAS No.: 886-50-0
M. Wt: 241.36 g/mol
InChI Key: IROINLKCQGIITA-UHFFFAOYSA-N
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Description

Historical Development and Registration

Terbutryn was first synthesized in the mid-20th century as part of broader efforts to optimize triazine herbicides for crop protection. Registered in the United States in 1969 by the Environmental Protection Agency (EPA), it was approved for pre- and post-emergence weed control in winter wheat, barley, and sorghum. Early formulations, such as Igran 50 and Prebane, targeted grasses and broadleaf weeds through root and foliar uptake.

By the late 1980s, concerns over ecological persistence and groundwater contamination prompted voluntary cancellations of agricultural registrations in the U.S. (1990–1991). However, interest resurged in the 2010s when this compound was re-evaluated as a biocide for industrial coatings, joint cements, and sealants, offering a formaldehyde-free alternative. This shift underscored its versatility beyond agrochemical applications.

Key Milestones in Registration:

Year Event Jurisdiction
1969 Initial EPA registration as herbicide U.S.
1986 Pesticide Registration Standard published U.S.
1991 Voluntary cancellation of agricultural uses U.S.
2013 Re-registration for material preservation U.S.
2004 EU non-approval under Directive 91/414/EEC EU

Chemical Classification within the Triazine Family

This compound belongs to the s-triazine class, characterized by a six-membered heterocyclic ring with alternating nitrogen and carbon atoms. Its structure (C₁₀H₁₉N₅S) features:

  • Position 2 : tert-butylamino group (N(CH₃)₃)
  • Position 4 : ethylamino group (C₂H₅NH)
  • Position 6 : methylthio substituent (SCH₃)

This configuration confers selective herbicidal activity by inhibiting photosystem II (PSII) in chloroplasts, disrupting electron transport in susceptible plants. Compared to chlorotriazines like atrazine, the methylthio group enhances soil adsorption, reducing leaching potential.

Comparative Triazine Herbicide Properties:

Compound Substituents (Positions 2,4,6) Water Solubility (mg/L) Log Kow
This compound tert-butylamino, ethylamino, SCH₃ 22–25 3.65
Atrazine chloro, ethylamino, isopropylamino 33 2.61
Simazine chloro, ethylamino, ethylamino 6.2 2.18

Data sources:

Global Regulatory Status and Environmental Concerns

Regulatory approaches to this compound reflect divergent risk-benefit analyses. The European Union excluded it from Annex I of Directive 91/414/EEC in 2004 due to groundwater contamination risks, though limited derogations persisted in Ireland and the U.K. until 2007. Under the Biocidal Products Regulation (EU BPR), this compound remains under review for product-type 9 (preservatives), with deadlines for withdrawal notifications set for November 2025.

In contrast, the U.S. EPA reapproved this compound in 2013 for non-food coatings and stuccos, citing its lower volatility compared to formaldehyde. Environmental monitoring, however, has identified persistent issues:

Environmental Fate Parameters:

Parameter Value Implications
Soil half-life 30–150 days Moderate persistence
Koc 366–41,757 mL/g Variable mobility
Aquatic toxicity (EC₅₀, Vibrio fischeri) 0.1–1.0 mg/L High toxicity to microorganisms

Data sources:

Transformation products like this compound sulfoxide, detected in wastewater effluents (up to 65 ng/L) and surface waters, retain biological activity and resist further degradation. These metabolites complicate regulatory assessments, as they exhibit similar ecotoxicity to the parent compound.

Properties

IUPAC Name

2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)
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InChI Key

IROINLKCQGIITA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCNC1=NC(=NC(=N1)SC)NC(C)(C)C
Source PubChem
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Molecular Formula

C10H19N5S
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DSSTOX Substance ID

DTXSID3024318
Record name Terbutryn
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Molecular Weight

241.36 g/mol
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Physical Description

White solid; [HSDB]
Record name Terbutryn
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Boiling Point

154-160 °C at 0.06 mm Hg
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Solubility

35.9 [ug/mL] (The mean of the results at pH 7.4), Readily soluble in organic solvents, Solubilities in organic solvents at 20 °C [Table#3219], READILY SOL IN ETHYLGLYCOL MONOETHYL ETHER, ISOPROPANOL AND XYLENE AT 20-25 °C, Also readily soluble in dioxane, diethyl ether, xylene, chloroform, carbon tetrachloride, dimethylformamide. Slightly soluble in petroleum ether., In water, 25 mg/L at 20 °C
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Density

1.115 at 20 °C
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Vapor Pressure

0.00000169 [mmHg], 1.69X10-6 mm Hg at 25 °C
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Color/Form

WHITE, CRYSTALLINE, White powder

CAS No.

886-50-0
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Melting Point

104 °C
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Preparation Methods

Synthetic Routes and Reaction Conditions: Terbutryn is synthesized through a series of chemical reactions involving triazine derivativesThe reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Terbutryn undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Agricultural Applications

Terbutryn is predominantly utilized as a preemergence and postemergence herbicide . It effectively targets a broad spectrum of grasses and annual broadleaf weeds. Key applications include:

  • Cereal Crops : Used in winter wheat and barley to manage weed populations.
  • Legume Fields : Effective in controlling weeds that compete with legumes.
  • Fruit Orchards : Helps maintain crop health by reducing weed competition.

The compound functions by inhibiting photosynthesis in target plants through interference with photosystem II, making it particularly effective against photosynthetically active weeds .

Environmental Persistence and Transport

Research indicates that this compound exhibits significant environmental persistence, with a half-life ranging from 180 to 240 days in aquatic sediments . This persistence raises concerns regarding its potential for leaching into water systems and affecting non-target organisms. Studies have shown that this compound can migrate from treated soils into water bodies through runoff, necessitating careful management practices during application .

Aquatic Toxicity

This compound has been studied for its toxic effects on aquatic organisms. For instance, it was found to be toxic to the oligochaete worm Lumbriculus variegatus, with a median lethal concentration (LC50) of 23.7 mg/L . Additionally, it negatively impacts aufwuchs production at concentrations as low as 0.6 μg/L, indicating its potential to disrupt aquatic food webs .

Developmental Toxicity

Recent studies involving zebrafish (Danio rerio) have demonstrated that this compound exposure leads to significant developmental toxicity, including reduced survivability and morphological deformities such as edema in the yolk sac . The research highlighted apoptosis and disrupted organ development as critical effects of this compound exposure during embryonic stages.

Genotoxicity

In vitro studies have assessed the genotoxic potential of this compound using assays for sister-chromatid exchanges (SCE) and micronucleus formation. While this compound did not significantly increase SCE or micronucleus frequency, it did induce primary DNA damage under specific conditions . This finding suggests that while this compound may not be overtly genotoxic, it can still pose risks under certain exposure scenarios.

Analytical Methods for this compound Detection

To monitor and quantify this compound in various matrices, several analytical methods have been developed:

MethodologyDetection LimitApplication
Gas Chromatography/Ion-Trap0.0015 mg/kgSoil and water samples
Liquid Chromatography/Tandem Mass Spectrometry0.026 mg/kgFood products (e.g., cabbage)
Gas Chromatography/Mass Selective Detector0.015 mg/kgEnvironmental samples

These methods are crucial for assessing compliance with safety standards and understanding the environmental fate of this compound .

Case Studies and Research Findings

  • A study conducted on artificial streams revealed that this compound significantly decreased aufwuchs production at low concentrations (0.6 μg/L), which could have cascading effects on the aquatic ecosystem .
  • Research on its application in agricultural settings has shown that proper timing and concentration are essential to minimize non-target effects while maximizing weed control efficiency .

Mechanism of Action

Terbutryn exerts its herbicidal effects by inhibiting photosynthesis. It specifically targets the photosystem II complex in plants, blocking the electron transport chain and preventing the synthesis of essential energy molecules. This disruption leads to the death of the targeted weeds and algae .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Terbutryn belongs to the methylthio-s-triazine subclass, differing from other triazines (e.g., atrazine, simazine, terbuthylazine) by its tert-butyl and ethylamino side chains. Key structural and functional comparisons include:

Compound Substituents Primary Use Binding Affinity to PSII QB Site
This compound tert-butyl, ethylamino, methylthio Aquatic/agricultural herbicide High (Kd: 0.8–1.2 nM)
Atrazine isopropyl, ethylamino, chlorine Corn/sorghum herbicide Moderate (Kd: 3.5 nM)
Terbuthylazine tert-butyl, ethylamino, chlorine Vineyards/citrus crops High (Kd: 1.0 nM)
Simazine ethylamino, chlorine Non-crop areas Low (Kd: 5.2 nM)
  • Mechanistic Insights : X-ray crystallography reveals this compound forms hydrogen bonds with D1-His215 and D1-Ser264 in PSII, similar to atrazine. However, its methylthio group enhances hydrophobic interactions, increasing binding stability .

Analytical Performance

This compound’s quantification in environmental samples varies by method:

Method LOD (mg/kg) LOQ (mg/kg) Recovery (%) Analysis Time (min)
GC/IT (scan mode) 0.0015 0.0047 96.5 12.0
LC/MS/MS 0.0025 0.0083 89.2 7.0
GC/MSD 0.0030 0.0100 82.4 12.67
  • GC/IT (ion trap) is optimal for sensitivity (LOD: 0.0015 mg/kg) and precision (CV: 17%), while LC/MS/MS is fastest (7 min) .

Environmental Degradation and Adsorption

  • Degradation Rates: this compound: Aerobic degradation constant = 0.000906–0.001117 h⁻¹ . Diuron: Aerobic degradation constant = 0.0025 h⁻¹ . Photodegradation products: this compound-2-hydroxy (3–10× more abundant than parent compound) and this compound-desethyl (M1) dominate in façade runoff .
  • Adsorption on Granular Activated Carbon (GAC) :

    Compound LogD Adsorption Capacity (mg/g)
    This compound 2.7 12.3
    Diuron 2.53 18.9
    Mecoprop-p −0.25 14.1

    Despite higher LogD, this compound’s adsorption is lower than diuron due to steric hindrance from its bulky tert-butyl group .

Toxicity and Regulatory Status

Compound Rat Oral LD₅₀ (mg/kg) Aquatic Toxicity (LC₅₀, fish) Regulatory Status
This compound 2450–2500 4.2 mg/L (96 h, rainbow trout) Banned in EU; restricted in U.S.
Atrazine 1869 4.5 mg/L (96 h, rainbow trout) Restricted in EU; widely used in U.S.
Terbuthylazine 1100 3.8 mg/L (96 h, Daphnia magna) Approved in EU with usage limits

Key Research Findings

Computational Screening: Eight novel triazine derivatives showed higher herbicidal activity and lower toxicity than this compound in molecular docking studies .

Transformation Products : this compound-2-hydroxy exhibits greater environmental mobility and persistence than the parent compound, posing risks to surface waters .

Analytical Challenges : Co-elution with ametryn in GC/MSD requires ion ratio confirmation (m/z 241 vs. 226) to avoid false positives .

Biological Activity

Terbutryn is a widely used herbicide belonging to the triazine class, primarily employed in agriculture to control unwanted vegetation by inhibiting photosynthesis. This compound's biological activity has significant implications for both target and non-target organisms, leading to a variety of ecological and toxicological concerns.

This compound, chemically known as 2-(ethylamino)-4-(tert-butylamino)-6-(methylthio)-1,3,5-triazine, functions by inhibiting photosystem II (PSII) in plants and algae. It competes with the natural substrate at the QB binding site of PSII, disrupting electron transport and ultimately leading to reduced photosynthetic efficiency. This inhibition has been characterized through crystallography studies that show this compound binding via hydrogen bonds at the QB site, significantly affecting the redox potential of QA and contributing to photoinhibition in cyanobacteria and higher plants .

Ecotoxicological Effects

The ecotoxicological impact of this compound has been extensively studied across various species. Below is a summary of key findings from research on its effects on aquatic organisms:

Organism Endpoint Concentration (µg/L) Effect Reference
Vibrio fischeri (bacteria)Bioluminescence EC5013Significant reduction in bioluminescenceGaggi et al., 1995
Anabaena flos-aqua (cyanobacteria)Dry weight EC503.4Inhibition of growthMensink and Linders, 1991
Chlorella vulgaris (green algae)Growth rate EC5013Inhibition of growthRioboo et al., 2002
Lumbriculus variegatus (oligochaete)Population growth6Decreased population growth by 50%Goldsborough and Robinson, 1983
Zebrafish (Danio rerio)Developmental toxicity2-6Loss of survivability, edema, reduced body size

Case Studies

  • Zebrafish Developmental Toxicity : A study investigated the effects of this compound on zebrafish embryos at concentrations of 2, 4, and 6 mg/L. The results indicated significant morphological changes including reduced body size and edema in the yolk sac. Gene expression analysis revealed alterations consistent with apoptosis and disrupted organ development, suggesting this compound's potential as a developmental toxicant .
  • Effects on Freshwater Ecosystems : Research conducted in experimental streams showed that this compound concentrations as low as 0.6 µg/L significantly decreased aufwuchs production. Furthermore, population growth of Lumbriculus variegatus was adversely affected at concentrations of 6 µg/L, underscoring the herbicide's impact on benthic communities .
  • Bioconcentration Studies : this compound has been shown to bioaccumulate in aquatic organisms. For instance, calculated bioconcentration factors (BCF) for muscle tissue in common carp after exposure to this compound were noted to be as high as 181 L/kg . This raises concerns about trophic transfer and long-term ecological impacts.

Environmental Persistence and Degradation

This compound exhibits slow biodegradation in the environment, which is influenced by microbial adaptation mechanisms. Studies show that photodegradation occurs more rapidly under UV light compared to simulated sunlight conditions . The persistence of this compound raises concerns about its accumulation in aquatic environments and potential effects on food webs.

Q & A

Q. What analytical methods are recommended for quantifying Terbutryn in environmental samples, and how are they validated?

To quantify this compound in environmental matrices (e.g., water, soil, or agricultural products), researchers should employ chromatographic techniques such as gas chromatography with ion trap detection (GC/IT) or liquid chromatography-tandem mass spectrometry (LC/MS/MS). Key steps include:

  • Sample Preparation : Fortify samples with internal standards (e.g., ametryn) to control matrix effects. For plant tissues (e.g., cabbage), homogenize and extract using solvents like ethyl acetate or acetonitrile .
  • Instrumental Parameters : Optimize column selection, ionization modes, and detector sensitivity. For GC/IT, use splitless injection modes and electron ionization; for LC/MS/MS, employ electrospray ionization in positive ion mode .
  • Validation Metrics : Calculate limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ). Validate precision via triplicate fortified samples and assess recovery rates (e.g., 1 mg/kg in cabbage) .

Q. What are the standard protocols for assessing this compound’s acute toxicity in aquatic organisms?

Acute toxicity testing should follow OECD guidelines, using model species like Danio rerio (zebrafish) and Poecilia reticulata (guppy). Methodological considerations include:

  • Exposure Design : Conduct 96-hour tests for juvenile stages and 144-hour tests for embryonic stages. Use probit analysis (e.g., EKO-TOX 5.2 software) to calculate LC50 values .
  • Species Sensitivity : Juvenile guppies exhibit higher sensitivity (96h LC50 = 2.85 ± 0.75 mg/L) compared to zebrafish juveniles (5.71 ± 0.46 mg/L). Embryonic zebrafish are less sensitive (144h LC50 = 8.04 ± 1.05 mg/L) .
  • Statistical Validation : Apply ANOVA to confirm inter-species and inter-stage differences (p < 0.01) and ensure ≥5 replicates per concentration .

Advanced Research Questions

Q. How can researchers optimize chromatographic methods to detect this compound at trace levels (<μg/mL) in complex matrices?

To enhance sensitivity in trace analysis:

  • Matrix Effect Mitigation : Compare analyte responses in pure solvent (e.g., methanol) versus matrix-matched calibrants. Use isotope-labeled internal standards to correct for ion suppression in LC/MS/MS .
  • Column and Mobile Phase Optimization : For GC/IT, use DB-5MS columns; for LC/MS/MS, employ C18 columns with acetonitrile/water gradients. Adjust flow rates to reduce co-eluting interferences .
  • Dynamic Range Calibration : Prepare standard curves spanning 0.01–5.0 μg/mL, ensuring linearity (R² > 0.995) and precision (CV < 15%) across replicates .

Q. How should discrepancies in this compound toxicity data between species and life stages be addressed methodologically?

Discrepancies often arise from variations in metabolic pathways, exposure durations, or experimental conditions. Researchers should:

  • Standardize Test Conditions : Align water temperature, pH, and dissolved oxygen levels across studies to minimize confounding variables .
  • Multi-Species Testing : Compare LC50 values across phylogenetically diverse species (e.g., zebrafish vs. guppies) to identify taxon-specific sensitivities .
  • Life-Stage Analysis : Conduct parallel tests on embryonic, larval, and adult stages to assess developmental toxicity thresholds. For zebrafish embryos, extend exposure periods to 144 hours to account for delayed effects .

Q. What strategies are effective for long-term environmental monitoring of this compound residues despite regulatory restrictions?

Even after bans, this compound persists in aquatic systems due to bioaccumulation. Monitoring strategies include:

  • High-Frequency Sampling : Collect water and sediment samples seasonally, focusing on agricultural runoff zones and historical application sites .
  • Multi-Residue Analytical Panels : Use GC/MS or LC/MS/MS to simultaneously quantify this compound with other triazine herbicides (e.g., atrazine, simazine), enabling trend analysis of co-contaminants .
  • Ecological Risk Modeling : Integrate LC50 data with environmental concentrations to predict chronic impacts on aquatic communities, prioritizing species with higher sensitivity (e.g., guppies) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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